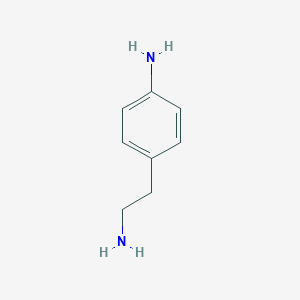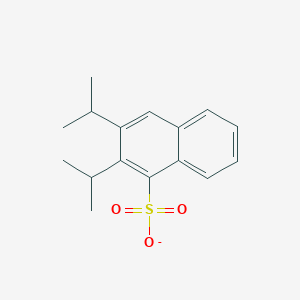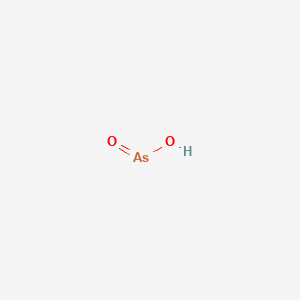![molecular formula C8H17NO4 B083170 2-[Bis(2-hydroxyethyl)amino]ethyl acetate CAS No. 14806-73-6](/img/structure/B83170.png)
2-[Bis(2-hydroxyethyl)amino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-hydroxyethyl)amino]ethyl acetate, commonly known as DEAE, is a chemical compound widely used in scientific research applications. It is a quaternary ammonium compound that is water-soluble and has a positively charged nitrogen atom. DEAE is used in various biochemical and physiological studies due to its ability to bind to negatively charged molecules such as DNA, RNA, and proteins.
Wissenschaftliche Forschungsanwendungen
DEAE is widely used in various scientific research applications. One of the most common applications of DEAE is in the purification of proteins and nucleic acids. DEAE can bind to negatively charged molecules such as DNA, RNA, and proteins, allowing for their separation from other molecules in a mixture. DEAE is also used in the preparation of chromatography columns for protein purification.
Wirkmechanismus
DEAE binds to negatively charged molecules through electrostatic interactions. The positively charged nitrogen atom in DEAE interacts with the negatively charged molecules, allowing for their separation from other molecules in a mixture. The binding affinity of DEAE depends on the pH of the solution, with higher binding affinity at lower pH values.
Biochemische Und Physiologische Effekte
DEAE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEAE can inhibit the growth of cancer cells by inducing apoptosis. DEAE has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In vivo studies have shown that DEAE can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DEAE has several advantages for lab experiments. It is water-soluble and can be easily purified by recrystallization. DEAE can bind to negatively charged molecules, allowing for their separation from other molecules in a mixture. DEAE is also relatively inexpensive compared to other chromatography resins.
However, DEAE also has some limitations for lab experiments. It has a limited pH range for effective binding, with higher binding affinity at lower pH values. DEAE can also interact with other positively charged molecules, leading to non-specific binding. DEAE can also be prone to degradation over time, leading to a decrease in binding capacity.
Zukünftige Richtungen
There are several future directions for the use of DEAE in scientific research. One potential direction is the development of new chromatography columns for protein purification. DEAE can be used in combination with other chromatography resins to improve the efficiency and specificity of protein purification. Another potential direction is the development of new drug delivery systems using DEAE. DEAE can be used to improve the solubility and bioavailability of drugs, leading to more effective treatments for various diseases.
Conclusion
In conclusion, DEAE is a quaternary ammonium compound widely used in various scientific research applications. Its ability to bind to negatively charged molecules such as DNA, RNA, and proteins makes it a valuable tool for protein purification and chromatography. DEAE has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of DEAE involves the reaction of diethanolamine with acetic anhydride in the presence of a catalyst. The reaction results in the formation of a white crystalline solid that can be purified by recrystallization. The purity of DEAE can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
CAS-Nummer |
14806-73-6 |
|---|---|
Produktname |
2-[Bis(2-hydroxyethyl)amino]ethyl acetate |
Molekularformel |
C8H17NO4 |
Molekulargewicht |
191.22 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H17NO4/c1-8(12)13-7-4-9(2-5-10)3-6-11/h10-11H,2-7H2,1H3 |
InChI-Schlüssel |
COYBSBIBDYUILE-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCO)CCO |
Kanonische SMILES |
CC(=O)OCCN(CCO)CCO |
Andere CAS-Nummern |
14806-73-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



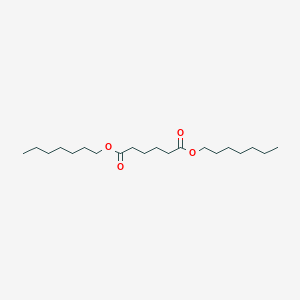
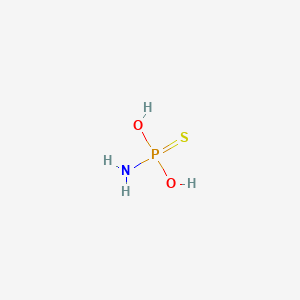
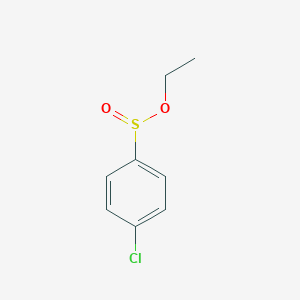
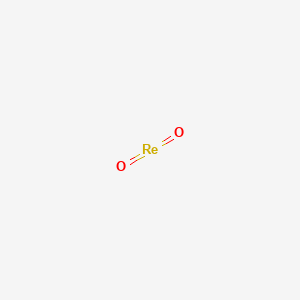
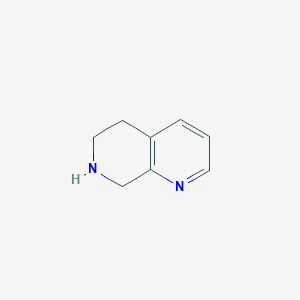

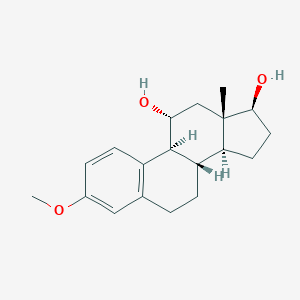
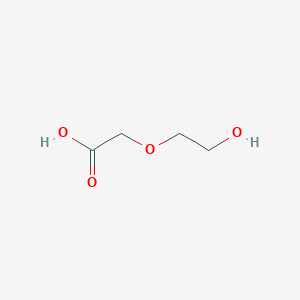
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)


